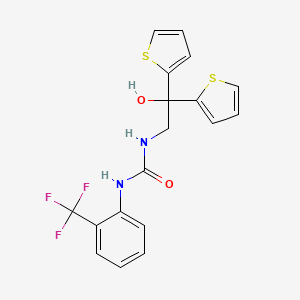

1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

CAS No.: 2034590-51-5

Cat. No.: VC6880656

Molecular Formula: C18H15F3N2O2S2

Molecular Weight: 412.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034590-51-5 |

|---|---|

| Molecular Formula | C18H15F3N2O2S2 |

| Molecular Weight | 412.45 |

| IUPAC Name | 1-(2-hydroxy-2,2-dithiophen-2-ylethyl)-3-[2-(trifluoromethyl)phenyl]urea |

| Standard InChI | InChI=1S/C18H15F3N2O2S2/c19-18(20,21)12-5-1-2-6-13(12)23-16(24)22-11-17(25,14-7-3-9-26-14)15-8-4-10-27-15/h1-10,25H,11H2,(H2,22,23,24) |

| Standard InChI Key | RRJBLIVNKQAMPY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O |

Introduction

The compound 1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic molecule that combines urea with thiophene and trifluoromethyl groups. This article aims to provide a comprehensive overview of this compound, focusing on its structure, synthesis, and potential applications based on available literature.

Synthesis

The synthesis of such a compound typically involves multiple steps, including the preparation of the thiophene-substituted ethyl group and the trifluoromethylphenyl group, followed by their incorporation into a urea structure. A general approach might involve:

-

Preparation of Thiophene Derivatives: Thiophene rings can be modified through various reactions such as Friedel-Crafts acylation or direct lithiation followed by reaction with appropriate electrophiles.

-

Formation of the Urea Backbone: Urea derivatives can be synthesized by reacting isocyanates with amines. In this case, a suitable isocyanate (e.g., derived from 2-(trifluoromethyl)aniline) would react with an amine bearing the hydroxyethyl-thiophene moiety.

Biological and Chemical Applications

-

Urease Inhibition: Urea derivatives have been explored for their potential as urease inhibitors, which are important in treating conditions like peptic ulcers and kidney stones . The presence of a trifluoromethyl group might enhance lipophilicity and biological activity.

-

Pharmacological Activities: Thiourea and its derivatives exhibit various pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties . The incorporation of thiophene rings could potentially enhance these activities.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | Not specified |

| Molecular Weight | Estimated based on components |

| Melting Point | Not available |

| Solubility | Not detailed |

| Urease Inhibition IC50 | Not reported |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume